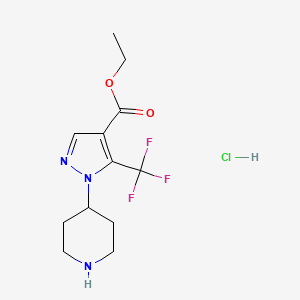

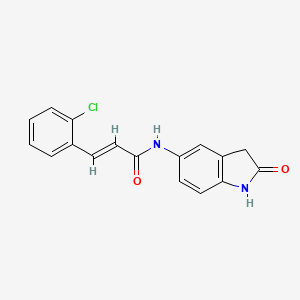

![molecular formula C15H9FN4O3S B2527907 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-14-8](/img/structure/B2527907.png)

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that likely shares characteristics with the benzamide derivatives and thiadiazole compounds described in the provided papers. These compounds are known for their potential biological activities, including anticancer properties, and their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the acylation of aromatic acids followed by cyclization and coupling reactions. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves acyl chlorination, coupling with aminobenzoic acid, and further coupling with substituted benzo[d]thiazol-2-amine . Similarly, the synthesis of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles is achieved through a series of reactions that result in compounds with excellent photophysical properties .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These studies provide detailed information on the molecular conformations and intermolecular interactions that are crucial for the biological activity and photophysical properties of these compounds.

Chemical Reactions Analysis

Compounds containing the thiadiazole moiety and benzamide group are known to undergo various chemical reactions. For example, a microwave-assisted Fries rearrangement was used to synthesize a related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, under catalyst- and solvent-free conditions . This demonstrates the potential for efficient and environmentally friendly synthetic routes for similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms and thiadiazole rings can significantly affect the photophysical properties, as seen in the large Stokes shift and solid-state fluorescence of the synthesized dyes . Additionally, the intermolecular interactions, such as hydrogen bonding and π-π interactions, play a role in the stability and crystalline properties of these compounds .

Scientific Research Applications

Synthesis Techniques and Derivative Development

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives are of interest due to their potential applications in medicinal chemistry and materials science. A key aspect of research involves the synthesis of these compounds, where innovative methods are employed to enhance yield, purity, and functional applicability. For instance, solid-phase synthesis has been utilized for the preparation of substituted 1,5-benzodiazepin-2-ones, indicating a methodology that could be adapted for related compounds such as 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide for potential pharmacological or material applications (Lee et al., 1999).

Antimicrobial Activities

Research into the biological activities of these compounds reveals promising antimicrobial properties. Novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, for instance, have shown appreciable antimicrobial activities. This suggests that 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives could also exhibit significant biological activity and could be explored further for their potential use in combating microbial infections (Chandrakantha et al., 2014).

Radiolabeling and Imaging Applications

The compound and its derivatives have been investigated for their potential in radiolabeling and imaging applications. For example, fluorine-18-labeled derivatives have been synthesized for molecular imaging, indicating the potential of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in diagnostic imaging and therapeutic monitoring. This opens avenues for research into the use of these compounds in positron emission tomography (PET) imaging, providing insights into their utility in tracking disease progression or the effectiveness of therapeutic interventions (Svensson et al., 2011).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by metal complexes of heterocyclic sulfonamide derivatives is another area of interest. Such studies suggest that derivatives of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide could be potent inhibitors of human carbonic anhydrase, which has implications in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. The novel metal complexes synthesized from these derivatives have shown to be more potent inhibitors than the parent ligand and standard drugs, highlighting their potential therapeutic value (Büyükkıdan et al., 2013).

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of benzamide complexes containing thiadiazoles have also been explored. N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit solid-state fluorescence and aggregation-induced emission effects, indicating their potential use in optoelectronic devices and as fluorescent probes in biological systems. These studies reveal the versatility of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives in various scientific and technological applications (Zhang et al., 2017).

Future Directions

properties

IUPAC Name |

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4O3S/c16-12-7-2-1-6-11(12)13(21)17-15-19-18-14(24-15)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMVCFVWOGVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

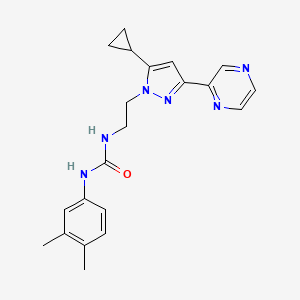

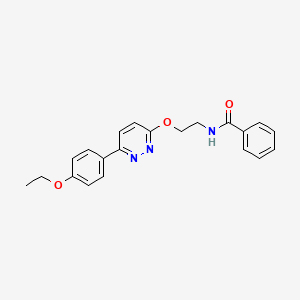

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

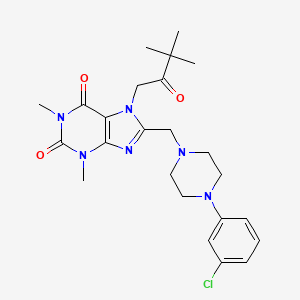

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)

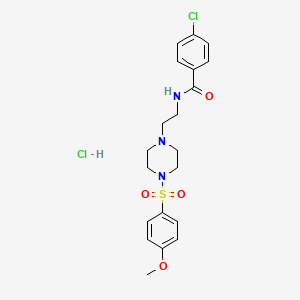

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)